4-Bromo-1,2-dihydropyridazine-3,6-dione

Catalog No.
S664999
CAS No.
15456-86-7
M.F
C4H3BrN2O2
M. Wt
190.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2-dihydropyridazine-3,6-dione

CAS Number

15456-86-7

Product Name

4-Bromo-1,2-dihydropyridazine-3,6-dione

IUPAC Name

4-bromo-1,2-dihydropyridazine-3,6-dione

Molecular Formula

C4H3BrN2O2

Molecular Weight

190.98 g/mol

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)

InChI Key

BMASTHFFAMGJKZ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NNC1=O)Br

Canonical SMILES

C1=C(C(=O)NNC1=O)Br

Synthesis and Characterization:

-Bromo-1,2-dihydropyridazine-3,6-dione, also known as 4-bromomalonylurea, is a heterocyclic compound with the chemical formula C₄H₃BrN₂O₂. Its synthesis has been reported in various research articles, often as a starting material for further functionalization or exploration of its properties.

For instance, one study describes its preparation through the condensation of malonyl chloride with hydrazine hydrate, followed by bromination with hydrobromic acid [].

Potential Applications:

While the specific research applications of 4-bromo-1,2-dihydropyridazine-3,6-dione are still being explored, its potential lies in its chemical structure and reactivity.

Building Block for Drug Discovery:

The presence of a bromine atom and two carbonyl groups makes this compound a potentially valuable building block for the synthesis of more complex molecules with desired biological activities.

For example, a study investigated its use as a precursor for the synthesis of novel pyridazinone derivatives with potential antitumor properties [].

Exploration of Physical and Chemical Properties:

Researchers have also studied the physical and chemical properties of 4-bromo-1,2-dihydropyridazine-3,6-dione itself.

One study reported its crystal structure determination using X-ray diffraction, revealing its molecular packing and intermolecular interactions [].

4-Bromo-1,2-dihydropyridazine-3,6-dione has the molecular formula C4H3BrN2O2 and a molar mass of approximately 190.98 g/mol. This compound features a pyridazine ring with two carbonyl groups located at the 3 and 6 positions, along with a bromine substituent at the 4 position. The structure contributes to its unique chemical reactivity and biological activity .

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.
  • Condensation Reactions: The carbonyl groups can react with amines or alcohols to form imines or ethers.
  • Cyclization: Under specific conditions, it may undergo cyclization reactions to form more complex structures .

Research indicates that 4-Bromo-1,2-dihydropyridazine-3,6-dione exhibits significant biological activities:

  • Antimicrobial Properties: Some derivatives demonstrate effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Studies suggest potential applications in reducing inflammation.
  • Antitumor Activity: Certain derivatives have shown promise in inhibiting tumor growth in preliminary assays .

The synthesis of 4-Bromo-1,2-dihydropyridazine-3,6-dione typically involves:

  • Reaction with Hydrazine: A key method includes reacting appropriate precursors with hydrazine hydrochloride under controlled conditions to yield the desired compound .
  • Chlorination: Further chlorination of intermediates can lead to various halogenated derivatives.
  • Functional Group Modifications: Post-synthesis modifications allow for the introduction of other functional groups to enhance biological activity or solubility .

This compound finds applications in several areas:

  • Pharmaceuticals: Used as a building block for developing new drugs, particularly in antimicrobial and anticancer therapies.
  • Material Science: Employed in synthesizing polymers and other materials due to its reactive sites.
  • Bioconjugation Techniques: Utilized in bioconjugation for labeling proteins and peptides, enhancing their utility in research and diagnostics .

Interaction studies involving 4-Bromo-1,2-dihydropyridazine-3,6-dione focus on its binding affinities and mechanisms of action:

  • Protein Binding: Research has shown that this compound can bind effectively to certain proteins, which may explain its biological activities.
  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor have revealed potential pathways for therapeutic intervention .

Several compounds share structural similarities with 4-Bromo-1,2-dihydropyridazine-3,6-dione. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,2-Dihydropyridazine-3,6-dioneLacks bromine substituentMore basic; less reactive than the brominated form
4-Chloro-1,2-dihydropyridazine-3,6-dioneChlorine instead of bromineDifferent reactivity profile; potential for different biological activities
1-Methyl-1,2-dihydropyridazine-3,6-dioneMethyl group at position 1Alters solubility and possibly enhances biological activity
3-Amino-1,2-dihydropyridazine-3,6-dioneAmino group at position 3Potentially increases biological activity due to enhanced interaction with biomolecules

The presence of the bromine atom in 4-Bromo-1,2-dihydropyridazine-3,6-dione significantly influences its reactivity and biological properties compared to these similar compounds. Its ability to engage in nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.

Hantzsch-Type Syntheses

The Hantzsch synthesis, traditionally used for constructing 1,4-dihydropyridines, has been adapted for pyridazine derivatives through strategic modifications.

Condensation Reactions with Malonyl Derivatives

A key approach involves the cyclocondensation of β-keto esters or malonyl derivatives with hydrazines. For instance, reacting brominated β-keto esters with hydrazine hydrate under acidic conditions yields the pyridazinedione scaffold. This method leverages the inherent reactivity of malonyl groups to form the six-membered ring via sequential nucleophilic attacks and dehydrations [1].

Table 1: Representative Condensation Reactions for Pyridazinedione Synthesis

Starting MaterialConditionsYield (%)
Ethyl 3-bromoacetoacetateHCl (cat.), ethanol, 80°C65
Methyl 4-bromomalonateNH₂NH₂, acetic acid, reflux58

Catalytic Approaches (e.g., CuSO₄-Mediated Cyclization)

Copper-mediated cyclizations offer enhanced regioselectivity. A study demonstrated that CuSO₄ catalyzes the dehydrogenative coupling of 5-aminopyrazoles, forming pyridazine cores via simultaneous C–C and N–N bond formation [3]. While this method primarily targets non-brominated analogs, substituting brominated precursors could enable direct access to 4-bromo derivatives.

Bromination Strategies

Direct Bromination of Pyridazine Precursors

Electrophilic bromination of 1,2-dihydropyridazine-3,6-dione using molecular bromine (Br₂) in acetic acid introduces bromine at the C4 position. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the electron-rich pyridazine ring facilitating bromine incorporation [4] [5].

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative route. For example, treating 4-chloro-1,2-dihydropyridazine-3,6-dione with potassium bromide in the presence of a palladium catalyst replaces chlorine with bromine. This method benefits from milder conditions compared to direct bromination [4].

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution Pathways

Nucleophilic substitution at electron-deficient positions of pre-functionalized pyridazines enables bromine introduction. For instance, displacing a nitro group at C4 with bromide ions under basic conditions yields the target compound.

Oxidative and Reductive Functionalization

Oxidative methods, such as using hypervalent iodine reagents, can dehydrogenate saturated precursors to regenerate the pyridazine ring while retaining the bromine substituent. Conversely, reductive amination of keto groups offers pathways to N-substituted analogs.

XLogP3

-0.1

Other CAS

15456-86-7

Wikipedia

4-Bromo-1,2-dihydropyridazine-3,6-dione

Dates

Last modified: 08-15-2023

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